Technical Profile: 4-(Pyrrolidin-1-yl)picolinonitrile
Technical Profile: 4-(Pyrrolidin-1-yl)picolinonitrile
Executive Summary
4-(Pyrrolidin-1-yl)picolinonitrile (CAS: 127680-86-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and CNS-active agents. Structurally, it consists of a pyridine core substituted at the C2 position with a nitrile (cyano) group and at the C4 position with a pyrrolidine ring.
This molecule represents a classic "push-pull" electronic system: the pyrrolidine nitrogen acts as a strong electron donor (+M effect), while the nitrile group and the pyridine nitrogen act as electron acceptors (-I, -M effects). This electronic distribution makes the nitrile group highly susceptible to nucleophilic attack (e.g., Pinner reaction, hydrolysis) while rendering the pyridine ring electron-rich, modulating its solubility and binding affinity in biological targets.
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models for drug-like properties.
| Property | Value / Description | Technical Note |
| IUPAC Name | 4-(pyrrolidin-1-yl)pyridine-2-carbonitrile | Alternate: 2-Cyano-4-(pyrrolidin-1-yl)pyridine |
| CAS Registry | 127680-86-8 | Distinct from 4-pyrrolidinopyridine (CAS 2456-81-7) |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | Fragment-based drug discovery compliant (<300 Da) |
| Physical State | Solid (Off-white to pale yellow) | Crystalline nature driven by dipolar interactions. |
| Solubility | DMSO, DMF, DCM, MeOH | Low solubility in water; moderate in non-polar ethers. |
| LogP (Predicted) | 1.8 – 2.1 | Lipophilic enough for membrane permeability; ideal for CNS targets. |
| pKa (Conj. Acid) | ~5.5 – 6.0 (Predicted) | The 2-CN group significantly lowers basicity compared to 4-pyrrolidinopyridine (pKa ~9.6). |
| H-Bond Acceptors | 3 | Pyridine N, Nitrile N, Pyrrolidine N (conjugated) |
| H-Bond Donors | 0 | Lacks acidic protons; good permeability profile. |
Synthetic Architecture
The synthesis of 4-(pyrrolidin-1-yl)picolinonitrile typically relies on Nucleophilic Aromatic Substitution (SNAr). The 4-position of the pyridine ring is activated for nucleophilic attack, particularly when an electron-withdrawing group (like CN or Cl) is present at the 2-position.
Reaction Pathway Visualization
The following diagram illustrates the standard synthetic route starting from 4-chloropicolinonitrile.
Figure 1: SNAr mechanism for the synthesis of the target scaffold. The 4-chloro substituent is displaced by the secondary amine.
Detailed Experimental Protocol
Objective: Synthesis of 4-(pyrrolidin-1-yl)picolinonitrile from 4-chloropicolinonitrile.
Reagents:
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4-Chloropicolinonitrile (1.0 equiv) [CAS: 19235-89-3][1]
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Pyrrolidine (1.2 – 1.5 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (TEA)
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Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropicolinonitrile (e.g., 1.38 g, 10 mmol) in anhydrous DMF (15 mL).
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Base Addition: Add K₂CO₃ (2.76 g, 20 mmol) to the solution. Note: If using TEA, add it dropwise to prevent exotherms.
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Nucleophile Addition: Add pyrrolidine (1.25 mL, 15 mmol) slowly. The reaction is slightly exothermic.
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Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.
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Workup (Self-Validating Step):
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Cool the reaction to room temperature.
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Pour the mixture into crushed ice/water (100 mL). The product typically precipitates as a solid due to the "salting out" effect of the inorganic salts.
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If solid forms: Filter, wash with water, and dry under vacuum.
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If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2x), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (Gradient: 0-40% EtOAc/Hexane).
Chemical Reactivity & Derivatization
The versatility of 4-(pyrrolidin-1-yl)picolinonitrile lies in the reactivity of the nitrile group. It serves as a "masked" acid, amide, or amine.
Downstream Transformation Tree
Figure 2: Functional group interconversions accessible from the nitrile scaffold.[2]
Key reaction mechanisms
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Hydrolysis: The electron-donating pyrrolidine ring deactivates the nitrile slightly toward nucleophilic attack compared to unsubstituted cyanopyridines. Therefore, oxidative hydrolysis (H₂O₂/NaOH) is often preferred over simple acidic hydrolysis to stop at the amide stage without fully hydrolyzing to the acid.
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Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the nitrile to the primary amine (–CH₂NH₂), a critical motif for linking to other pharmacophores.
Medicinal Chemistry Applications
Kinase Inhibition: The 2-aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., ATP-competitive inhibitors). The 4-(pyrrolidin-1-yl) group provides:
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Solubility: Enhances aqueous solubility compared to phenyl analogs.
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Steric Bulk: Fills hydrophobic pockets (Selectivity Filter) in the ATP binding site.
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Electronic Modulation: Increases electron density on the pyridine ring, potentially strengthening H-bonds at the hinge region (via the pyridine nitrogen).
CNS Activity: With a molecular weight <200 and a moderate LogP, the scaffold is ideal for blood-brain barrier (BBB) penetration. It is often investigated in ligands for serotonin receptors and nicotinic acetylcholine receptors.
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.
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Signal Word: WARNING.
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Handling:
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Avoid dust formation.[3]
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Use nitrile gloves and safety glasses.
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Incompatibility: Strong oxidizing agents, strong acids.
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-
First Aid:
References
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PubChem. Compound Summary for CID 127680-86-8 (Analogous Search). National Library of Medicine (US). Link
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ChemicalBook. 4-Chloropicolinonitrile Synthesis and Properties. (Source for precursor reactivity). Link
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Lead Sciences. Product Catalog: 4-(Pyrrolidin-1-yl)picolinonitrile. (Verification of CAS and commercial availability). Link
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Google Patents. Method for synthesizing 4-chloro-pyridine derivatives. (General SNAr conditions). Link
Sources
- 1. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
